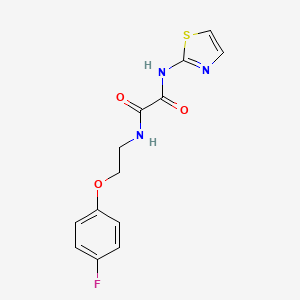![molecular formula C15H14ClNO4S B2807621 N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycine CAS No. 823827-17-4](/img/structure/B2807621.png)
N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycine” is a chemical compound with the CAS Number: 445227-98-5 . It has a molecular weight of 339.8 and its IUPAC name is {[(4-chlorophenyl)sulfonyl]-3-methylanilino}acetic acid . This compound is used in diverse scientific research, including pharmaceutical synthesis and material science.
Molecular Structure Analysis
The molecular formula of “N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycine” is C15H14ClNO4S . The InChI Code is 1S/C15H14ClNO4S/c1-11-3-2-4-13(9-11)17(10-15(18)19)22(20,21)14-7-5-12(16)6-8-14/h2-9H,10H2,1H3,(H,18,19) .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycine” include a molecular weight of 339.8 .Applications De Recherche Scientifique
Crystal Engineering and Multidentate Ligands
The design and synthesis of novel flexible multidentate ligands for crystal engineering are prominent applications. For example, studies have focused on synthesizing and characterizing complexes with N-[(3-carboxyphenyl)sulfonyl]glycine and related ligands, demonstrating their utility in forming diverse metal-organic frameworks (MOFs). These frameworks exhibit unique structural features and potential for catalysis, magnetic materials, and gas storage applications (Ma et al., 2008).
Drug Discovery and Development
In the realm of pharmaceuticals, compounds structurally similar to "N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycine" have been explored for their potential as drug candidates. Research has identified these compounds as inhibitors or antagonists targeting specific receptors or enzymes, contributing to the development of new therapeutic agents. For instance, derivatives have been studied for their roles as cytoprotectants and inhibitors of the N-methyl-D-aspartate (NMDA) receptor, showcasing their potential in neuroprotection and the treatment of neurological disorders (Buchstaller et al., 2006).
Environmental and Agricultural Chemistry
The transport and behavior of herbicides in agricultural settings have been studied, with glyphosate and glufosinate being closely related to the structure of interest. These studies focus on the environmental fate of such chemicals, including their movement through soil and water and their impact on non-target organisms. Understanding the environmental behavior of these compounds helps in assessing their ecological risks and developing more sustainable agricultural practices (Malone et al., 2004).
Molecular Recognition and Host-Guest Chemistry
Research has also explored the use of similar compounds in molecular recognition, where they function as hosts for selectively binding and recognizing specific guest molecules. This has implications for developing new sensors, separation materials, and understanding biological recognition processes. For example, studies on enantioselective inclusion by related ligands highlight the potential in chiral resolution and the design of selective receptors (Akazome et al., 2000).
Propriétés
IUPAC Name |
2-(N-(4-chlorophenyl)sulfonyl-2-methylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-11-4-2-3-5-14(11)17(10-15(18)19)22(20,21)13-8-6-12(16)7-9-13/h2-9H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYODIQRMHJSTLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

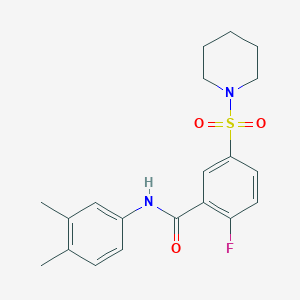
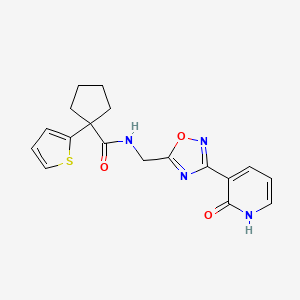
![N-(3,4-dimethoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2807541.png)
![N-(3-fluorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2807542.png)
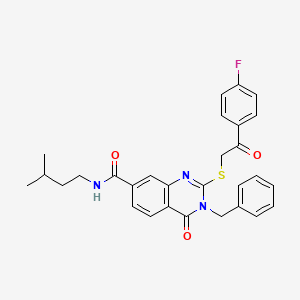
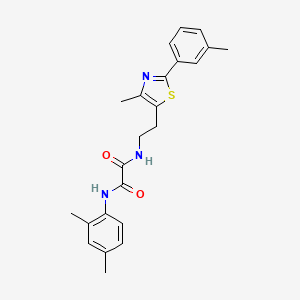

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2807548.png)
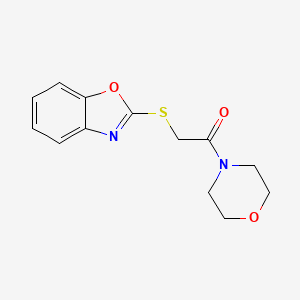
![A-Methyl-imidazo[1,2-A]pyridine-3-methanol](/img/structure/B2807550.png)
![2-(4-ethoxyphenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2807554.png)

![2-{[4-(tert-butyl)benzyl]sulfanyl}-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2807558.png)
